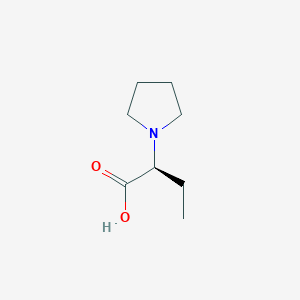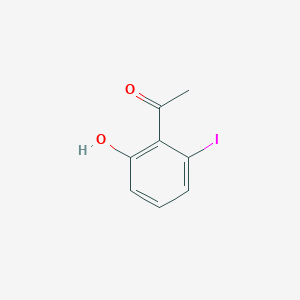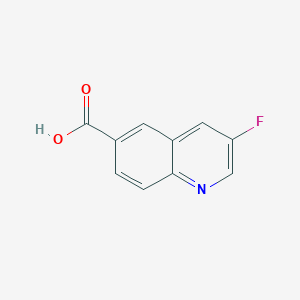
(S)-2-(1-Pyrrolidinyl)butyric Acid
説明
(S)-2-(1-Pyrrolidinyl)butyric Acid, also known as (S)-2-PBA, is an organic compound that is used in a wide variety of scientific research applications. It is a chiral compound that can exist in either the S or R conformation, with the S conformation being the most common. It is used as a chiral building block in organic synthesis and has been used in a variety of scientific research applications, including the study of the mechanism of action of pharmaceuticals, the study of biochemical and physiological effects of drugs, and the study of the pharmacokinetics of drugs.
科学的研究の応用
Butyric Acid and Cancer Research
Butyric acid has been extensively studied for its potential role in cancer treatment. It is a short-chain fatty acid that can induce multiple biological effects such as promoting markers of cell differentiation, apoptosis, and cell growth control. These effects are particularly relevant in the context of colorectal cancer and hemoglobinopathies (Pouillart, 1998).
Erythroid Differentiation
Research has shown that butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells. It is effective at much lower concentrations compared to other agents like dimethyl sulfoxide (Leder & Leder, 1975).
Biochemical and Molecular Studies
Butyric acid has been a subject of various biochemical and molecular studies. For example, its complexation behavior with nucleotide bases differs significantly from simpler carboxylic acids like butyric acid due to the unique microenvironment around its carboxylic acid group (Zimmerman, Wu, & Zeng, 1991).
Butyric Acid in Biotechnology
In biotechnology, butyric acid is recognized as an important platform chemical with broad applications. Its fermentative production from renewable feedstocks is a growing area of interest due to environmental concerns and consumer demand for green products. Strategies for improving microbial butyric acid production include strain engineering and novel fermentation process development (Jiang et al., 2018).
Therapeutic Potential
Butyric acid and its derivatives have shown potential as therapeutic agents. For example, piperazine derivatives of butyric acid have been studied for their differentiating effects on human leukemic cells (Gillet et al., 1997).
Metabolic and Health Effects
Butyric acid has been studied for its metabolic effects, such as improving insulin sensitivity and increasing energy expenditure in mice, indicating its potential in managing diet-induced insulin resistance (Gao et al., 2009). It's also been explored for treating gastrointestinal disorders like functional constipation (Pituch, Walkowiak, & Banaszkiewicz, 2013).
特性
IUPAC Name |
(2S)-2-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBTQOCAOTJCZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Pyrrolidinyl)butyric Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)


![(2S,3S,4S)-4-amino-2,3-dihydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}-6-methylheptanamide](/img/structure/B3040282.png)

![Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040287.png)
![Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040289.png)


![Methyl 2-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3040292.png)


